2-CHLORO-1,4,6,7-TETRAHYDROPYRANO[3,4-D]IMIDAZOLE
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Overview
Description
2-CHLORO-1,4,6,7-TETRAHYDROPYRANO[3,4-D]IMIDAZOLE is a heterocyclic compound that features both pyrano and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-CHLORO-1,4,6,7-TETRAHYDROPYRANO[3,4-D]IMIDAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroacetamide with a suitable pyran derivative in the presence of a base, leading to the formation of the desired compound through intramolecular cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reaction and subsequent purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-CHLORO-1,4,6,7-TETRAHYDROPYRANO[3,4-D]IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-CHLORO-1,4,6,7-TETRAHYDROPYRANO[3,4-D]IMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the imidazole ring.
Comparison with Similar Compounds
Imidazole: A simpler analog with a wide range of applications in chemistry and biology.
2-Chloroimidazole: Similar in structure but lacks the pyrano ring, leading to different chemical properties.
Tetrahydropyran: A related compound that lacks the imidazole ring, used primarily as a protecting group in organic synthesis.
Uniqueness: 2-CHLORO-1,4,6,7-TETRAHYDROPYRANO[3,4-D]IMIDAZOLE is unique due to the presence of both pyrano and imidazole rings, which confer distinct chemical reactivity and potential for diverse applications. This dual functionality makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-chloro-3,4,6,7-tetrahydropyrano[3,4-d]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-6-8-4-1-2-10-3-5(4)9-6/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWSOGKRLIETSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260663-67-9 |
Source
|
Record name | 2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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